

The Identification of Pelargonidin-3-Rutinoside in *Rubus rosifolius* Sm.: A Technical Guide

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Compound of Interest

Compound Name: *Pelargonidin-3-rutinosid*

Cat. No.: *B12404260*

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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the identification and quantification of **pelargonidin-3-rutinoside** in *Rubus rosifolius* Sm., commonly known as the roseleaf raspberry. This document provides a comprehensive overview of the analytical methodologies employed, quantitative findings, and a standardized experimental workflow.

Quantitative Analysis of Pelargonidin-3-Rutinoside

The concentration of **pelargonidin-3-rutinoside** and related anthocyanins in *Rubus rosifolius* can vary depending on the variety and the extraction method employed. The following table summarizes the quantitative data reported in the literature.

Analyte	Variety	Concentration	Method of Analysis	Reference
Pelargonidin-3-rutinoside	Red "R" variety	17.2 mg/100 g Fresh Weight (FW)	HPLC-UV	[1][2]
Pelargonidin-3-rutinoside	Not Specified	48 mg/100 g FW	Not Specified	[1]
Total Anthocyanins	Not Specified	86.83 mg/L (Ethanol-acetic acid extract)	Not Specified	[3]
Total Anthocyanins	Not Specified	57.78 mg/L (Ethanol-citric acid extract)	Not Specified	[3]
Pelargonidin-3-rutinoside-5-malonylglucoside	Not Specified	Molecular Ion: m/z 843, Base Peak (Pelargonidin-3-rutinoside): m/z 578	HPLC-DAD-ESI-MS	[4]
Pelargonidin-3-rutinoside	Not Specified	Parent Molecular Ion: m/z 579	HPLC-MS	[1]

Experimental Protocols

The identification and quantification of **pelargonidin-3-rutinoside** in *Rubus rosifolius* involves a multi-step process encompassing sample preparation, extraction, and sophisticated analytical techniques.

Sample Preparation and Extraction

A common method for extracting anthocyanins from *Rubus rosifolius* fruit is maceration with an acidified solvent.[3][5] This technique is favored for its simplicity and effectiveness at preserving the integrity of these pH-sensitive pigments.

Protocol for Maceration Extraction:

- **Sample Collection and Preparation:** Obtain fresh *Rubus rosifolius* fruits. Remove the inner white part and weigh 200 g of the fruit. Chop the fruit until it is smooth to increase the surface area for extraction.
- **Solvent Preparation:** Prepare an acidified ethanol solution. This can be achieved by adjusting the pH of ethanol to 1.5 using either acetic acid or citric acid.[3] The acidic environment helps to stabilize the anthocyanins in their red flavylum cation form.
- **Maceration:** Immerse the 200 g of chopped fruit in 250 mL of the acidified ethanol solvent.[3] The maceration process should be carried out in a dark environment for 24 hours to prevent the light-induced degradation of anthocyanins.[3]
- **Filtration and Re-extraction:** After 24 hours, filter the mixture to separate the filtrate from the solid residue. The residue can be subjected to a second round of extraction with the same solvent to maximize the yield.
- **Solvent Evaporation:** Combine the filtrates from all extraction steps. Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature of 30°C to prevent thermal degradation of the anthocyanins.[3]
- **Storage:** Store the final concentrated extract at 4°C in a dark container to maintain its stability.[3]

Identification and Quantification by HPLC-DAD-ESI-MS

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is the definitive method for the identification and quantification of **pelargonidin-3-rutinoside**.

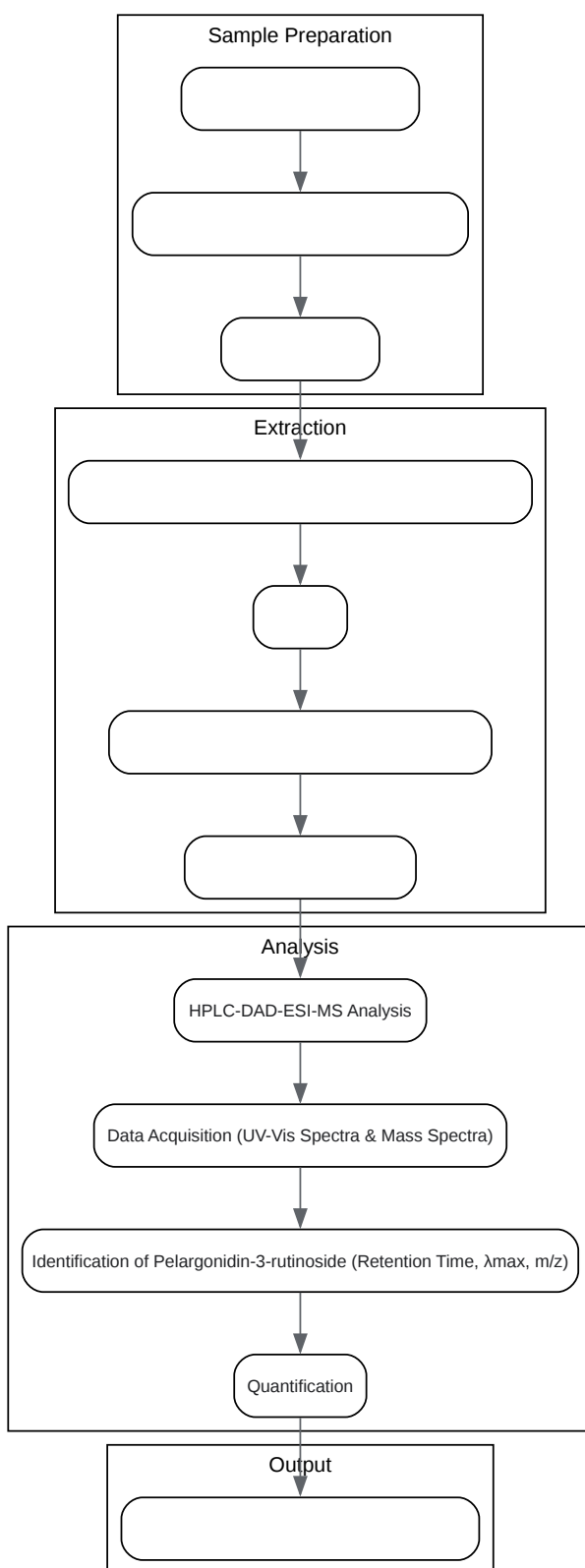
Analytical Parameters:

- **HPLC System:** A standard HPLC system equipped with a C18 column is typically used for the separation of anthocyanins.

- Mobile Phase: A gradient elution with a binary solvent system is common. For example, a gradient of acetonitrile and formic acid in water.
- Diode-Array Detection (DAD): The UV-Vis spectrum is monitored to detect anthocyanins. Pelargonidin derivatives typically show a maximum absorbance around 511 nm at a low pH. [3] One study reported a dominant peak for a pelargonidin compound at a retention time of 18.388 minutes.
- Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry provides crucial information for the structural elucidation of the compounds.
 - The fragmentation pattern of **pelargonidin-3-rutinoside** typically shows a base peak at m/z 578.[4]
 - In some instances, a larger molecule, **pelargonidin-3-rutinoside-5-malonylglucoside**, has been identified with a molecular ion at m/z 843, which then fragments to produce the base peak corresponding to **pelargonidin-3-rutinoside**. [4]
 - Another study reported the parent molecular ion of **pelargonidin-3-rutinoside** at m/z 579. [1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the identification of **pelargonidin-3-rutinoside** in *Rubus rosifolius*.



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Caption: Experimental workflow for the identification of **Pelargonidin-3-rutinoside**.

Disclaimer: No information on signaling pathways involving **pelargonidin-3-rutinoside** in *Rubus rosifolius* was found in the referenced literature. The focus of the existing research is primarily on the phytochemical analysis of the fruit.

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- To cite this document: BenchChem. [The Identification of Pelargonidin-3-Rutinoside in *Rubus rosifolius* Sm.: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404260#pelargonidin-3-rutinoside-identification-in-rubus-rosifolius-sm]

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